
Sitravatinib l-malate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sitravatinib l-malate is an orally available, small molecule tyrosine kinase inhibitor. It is known for its ability to target a spectrum of receptor tyrosine kinases, including TAM family receptors (TYRO3, AXL, MERTK) and split kinase family receptors (vascular endothelial growth factor receptor 2 [VEGF-R2], MET, RET, and KIT) . This compound has shown significant potential in preclinical and clinical studies for its anti-tumor activity and modulation of the tumor microenvironment .
Preparation Methods
Industrial Production Methods: Industrial production methods for Sitravatinib l-malate are designed to ensure high yield and purity. These methods typically involve large-scale synthesis using optimized reaction conditions and purification techniques. The specifics of these methods are often kept confidential by pharmaceutical companies .
Chemical Reactions Analysis
Types of Reactions: Sitravatinib l-malate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its metabolic processing and therapeutic efficacy .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are carefully controlled to ensure the desired chemical transformations and to minimize side reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are typically analyzed using advanced analytical techniques to ensure their identity and purity .
Scientific Research Applications
Sitravatinib l-malate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying tyrosine kinase inhibition and related mechanisms . In biology, it is employed in research on cell signaling pathways and cancer biology . In medicine, this compound is being investigated for its potential to treat various types of cancer, including non-small cell lung cancer and glioblastoma . In industry, it is used in the development of new therapeutic agents and drug formulations .
Mechanism of Action
Sitravatinib l-malate exerts its effects by inhibiting multiple tyrosine kinases, which are involved in various cellular processes such as cell proliferation, apoptosis, and migration . The compound targets specific molecular pathways, including the epidermal growth factor receptor (EGFR) pathway, to inhibit tumor growth and progression . By blocking these pathways, this compound disrupts the signaling networks that promote cancer cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Sitravatinib l-malate include other tyrosine kinase inhibitors such as Osimertinib, Erlotinib, and Gefitinib . These compounds also target receptor tyrosine kinases and are used in the treatment of various cancers .
Uniqueness: What sets this compound apart from other similar compounds is its broad-spectrum activity against multiple tyrosine kinases and its ability to modulate the tumor microenvironment . This unique combination of properties makes it a promising candidate for the treatment of cancers that are resistant to other tyrosine kinase inhibitors .
Properties
IUPAC Name |
1-N'-[3-fluoro-4-[2-[5-[(2-methoxyethylamino)methyl]pyridin-2-yl]thieno[3,2-b]pyridin-7-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide;2-hydroxybutanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29F2N5O4S.C4H6O5/c1-43-15-14-36-18-20-2-8-25(38-19-20)29-17-26-30(45-29)28(10-13-37-26)44-27-9-7-23(16-24(27)35)40-32(42)33(11-12-33)31(41)39-22-5-3-21(34)4-6-22;5-2(4(8)9)1-3(6)7/h2-10,13,16-17,19,36H,11-12,14-15,18H2,1H3,(H,39,41)(H,40,42);2,5H,1H2,(H,6,7)(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLGZWLGDROYHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CN=C(C=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F.C(C(C(=O)O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H35F2N5O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
763.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

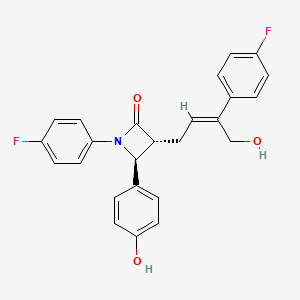
![1-[(1S,2R,5R,7R,8R,10S,11S,14S,15S)-8-hydroxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]ethanone](/img/structure/B10860057.png)

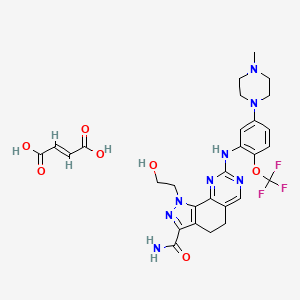
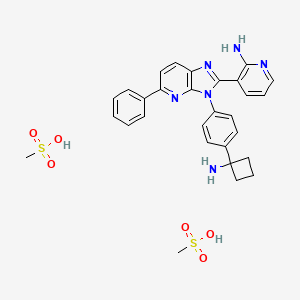

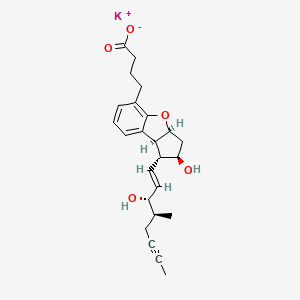
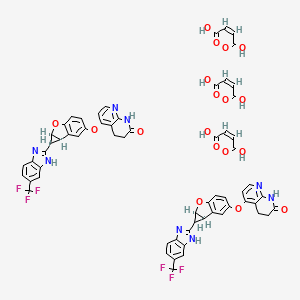
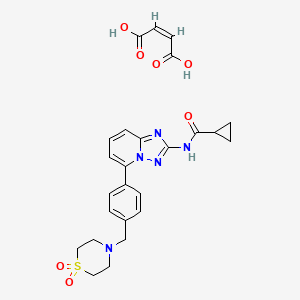
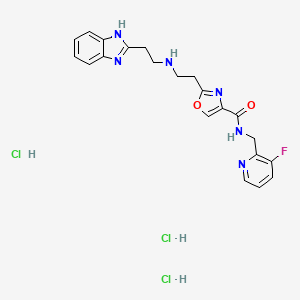

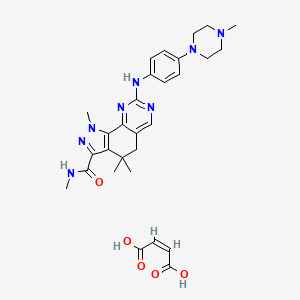
![Sodium;2-[bis[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]-2-oxoethyl]amino]acetic acid](/img/structure/B10860115.png)
